molecular formula C18H17FN2O4 B2733721 2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 921995-93-9

2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2733721
CAS No.: 921995-93-9
M. Wt: 344.342
InChI Key: BJDMTNLIRVFNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a benzo[f][1,4]oxazepin core, a seven-membered ring system containing oxygen and nitrogen atoms. The structure is further modified by a 4-fluorophenoxy group and a methyl substituent at the 4-position of the oxazepin ring. Such modifications are common in medicinal chemistry to enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c1-21-8-9-24-16-7-4-13(10-15(16)18(21)23)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDMTNLIRVFNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide (CAS Number: 921995-93-9) is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and structure-activity relationship (SAR).

PropertyValue
Molecular FormulaC18_{18}H17_{17}FN2_{2}O4_{4}
Molecular Weight344.3 g/mol
CAS Number921995-93-9

Synthesis

The synthesis of 2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide involves several steps that typically include the formation of the oxazepine ring followed by acylation with acetic acid derivatives. The detailed synthetic route remains proprietary in many cases but generally follows established organic synthesis protocols for similar compounds.

Antimicrobial Activity

Research indicates that compounds structurally related to 2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives with similar scaffolds possess activity against a range of microorganisms including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . For example, compounds with a triazole moiety demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 µM against these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is highlighted in various studies:

  • Cytotoxicity Assays : In vitro cytotoxicity tests against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) have been conducted. Some derivatives showed promising results with significant cell growth inhibition at low concentrations .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds:

  • Fluorine Substitution : The presence of a fluorine atom in the para position of the phenoxy group has been associated with enhanced biological activity due to increased lipophilicity and potential for better receptor binding .
  • Oxazepine Ring : The oxazepine structure contributes to its biological profile by providing a rigid framework that may facilitate interaction with biological targets.

Case Studies

Several case studies illustrate the efficacy of related compounds in various biological assays:

  • Antimicrobial Efficacy : A study reported a series of phenoxy derivatives exhibiting MIC values comparable to standard antibiotics against resistant strains of bacteria .
  • Anticancer Studies : Another investigation into similar oxazepine derivatives revealed their potential to induce apoptosis in cancer cells through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorophenyl group may enhance bioactivity by improving lipophilicity and cellular uptake.
    • Case Study: A related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Properties :
    • The compound's ability to inhibit bacterial growth has been explored. Research indicates that derivatives of this class can disrupt bacterial cell wall synthesis.
    • Case Study: A derivative showed effective inhibition against Gram-positive bacteria in vitro, warranting further investigation into its mechanism of action.
  • Neuropharmacology :
    • Given the oxazepin moiety's presence, there is potential for neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
    • Case Study: Preliminary studies suggested modulation of GABAergic activity, indicating potential for use in treating anxiety disorders.

Agrochemical Applications

  • Pesticidal Activity :
    • The fluorophenoxy group is known to impart herbicidal properties to compounds. Research is ongoing to evaluate the efficacy of this compound against specific weed species.
    • Data Table: Efficacy against common agricultural weeds (to be populated with specific data from ongoing studies).

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing polymers with desirable thermal and mechanical properties.
    • Case Study: Polymers synthesized from similar compounds exhibited enhanced thermal stability and mechanical strength.

Comparison with Similar Compounds

Core Structural Differences

The benzo[f][1,4]oxazepin core distinguishes this compound from other acetamide derivatives. For example:

  • lists analogs such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound g), which features a linear hexan backbone with hydroxyl and acetamido groups instead of a fused heterocyclic ring .
  • includes bicyclic systems like (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which combines a β-lactam ring with a thiazolidine moiety, contrasting with the oxazepin core of the target compound .

Substituent Variations

  • Phenoxy Groups: The 4-fluorophenoxy group in the target compound contrasts with the 2,6-dimethylphenoxy groups in compounds from (e.g., compound e). Fluorination often enhances lipophilicity and bioavailability compared to methyl substituents .
  • Amino Acid Derivatives: Compounds in incorporate amino acid-like side chains (e.g., carboxy-thiazolidine), which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s compact oxazepin core .

Pharmacological Implications (Hypothetical)

While direct activity data are unavailable, structural features suggest:

  • The 4-fluorophenoxy group could reduce oxidative metabolism compared to non-fluorinated phenoxy derivatives, as seen in other fluorinated pharmaceuticals .

Data Table: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Hypothetical Advantages
Target Compound Benzo[f][1,4]oxazepin 4-fluorophenoxy, methyl Enhanced metabolic stability, selectivity
Compound g ( ) Linear hexan backbone 2,6-dimethylphenoxy, acetamido Solubility, synthetic accessibility
(2S,5R,6R)-... ( ) β-lactam + thiazolidine Amino acid side chains Antibacterial potential (β-lactam motif)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis involving condensation of 4-fluoroaniline derivatives with acetamide precursors is typical. Reaction optimization can be achieved using Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for amide bond formation, reducing side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming the benzoxazepine core and fluorophenoxy substituents. IR spectroscopy validates carbonyl (C=O) and amide (N-H) groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based viability assays (MTT/XTT) targeting pathways relevant to the compound’s structural analogs (e.g., benzoxazepines in cancer or inflammation). Dose-response curves (IC₅₀) and selectivity indices against related enzymes/cell lines should be calculated .

Advanced Research Questions

Q. How can computational chemistry guide mechanistic studies of this compound’s bioactivity?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding modes to target proteins (e.g., kinases or GPCRs). Quantum mechanical calculations (DFT) assess electronic properties of the fluorophenoxy group, which may influence binding affinity. Molecular dynamics simulations (GROMACS) model stability of ligand-receptor complexes over time .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Reconcile discrepancies by validating force fields/parameter sets used in simulations. For example, if docking predicts strong binding but in vitro assays show weak activity, re-evaluate solvation effects or protein flexibility. Experimental validation via mutagenesis (e.g., alanine scanning) can confirm critical binding residues .

Q. What strategies optimize in vivo pharmacokinetics without altering the core scaffold?

  • Methodological Answer : Introduce prodrug moieties (e.g., esterification of the acetamide) to enhance bioavailability. Pharmacokinetic studies in rodent models should track plasma half-life (t½), clearance, and tissue distribution. Metabolite identification via LC-MS/MS guides structural refinements .

Q. How can statistical modeling resolve variability in synthetic batch purity?

  • Methodological Answer : Apply multivariate analysis (PLS regression) to correlate raw material quality (e.g., solvent grade, catalyst purity) with final product HPLC purity. Control charts (Six Sigma) monitor batch-to-batch consistency. Orthogonal purification methods (e.g., preparative HPLC vs. recrystallization) can mitigate impurities .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

  • Methodological Answer : Fragment-based SAR via systematic substitution of the fluorophenoxy or benzoxazepine moieties. Use Free-Wilson analysis or Topliss decision trees to prioritize substituents. High-throughput screening (HTS) of analog libraries identifies critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.